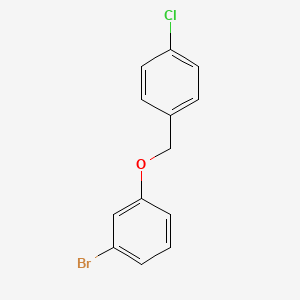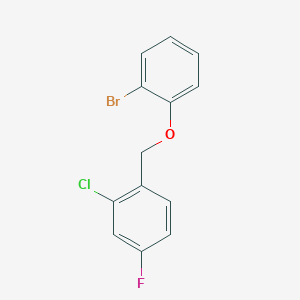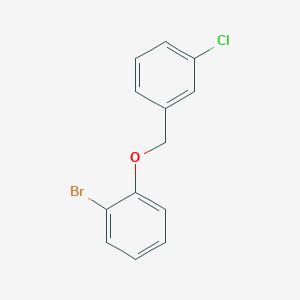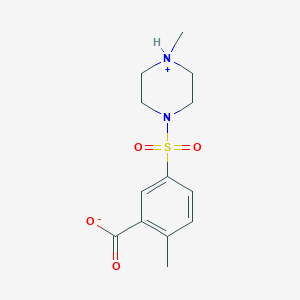![molecular formula C12H20N2O2S B7815399 1-[4-(aminomethyl)phenyl]-N-(2-methylpropyl)methanesulfonamide](/img/structure/B7815399.png)
1-[4-(aminomethyl)phenyl]-N-(2-methylpropyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Aminomethyl)phenyl]-N-(2-methylpropyl)methanesulfonamide is a compound that belongs to the class of sulfonamides, known for their wide range of applications in medicinal chemistry. This compound comprises a methanesulfonamide moiety linked to a phenyl group, which is further substituted with an aminomethyl group and an N-(2-methylpropyl) side chain. Its structure suggests potential biological and chemical reactivity, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
1-[4-(Aminomethyl)phenyl]-N-(2-methylpropyl)methanesulfonamide can be synthesized through several methods, typically involving the following steps:
Nitration of Toluene: : This involves nitration of toluene to yield 4-nitrotoluene, which is then subjected to hydrogenation to obtain 4-aminotoluene.
Formylation and Reduction: : The 4-aminotoluene can undergo formylation followed by reduction to introduce the aminomethyl group.
Introduction of Sulfonamide Group: : The aminomethylphenyl intermediate is reacted with methanesulfonyl chloride to introduce the sulfonamide group.
N-Alkylation: : Finally, the product is subjected to N-alkylation with 2-methylpropyl halide to produce the target compound.
Industrial Production Methods:
Industrial production would generally scale up these synthetic steps with optimizations for cost, yield, and environmental considerations. Catalysts, solvent systems, and specific reaction conditions would be fine-tuned to ensure efficient and sustainable production.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes:
1-[4-(Aminomethyl)phenyl]-N-(2-methylpropyl)methanesulfonamide can undergo several types of chemical reactions including:
Oxidation and Reduction: : The aminomethyl group can participate in redox reactions, which might alter its chemical properties.
Substitution Reactions: : The phenyl and sulfonamide groups can undergo nucleophilic or electrophilic substitution reactions.
Hydrolysis: : Under certain conditions, the sulfonamide moiety could be hydrolyzed.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate or hydrogen peroxide can be used.
Reduction: : Hydrogen gas with a palladium catalyst can be used for reductions.
Substitution: : Various nucleophiles or electrophiles can be employed based on the desired transformation.
Major Products Formed from These Reactions:
Depending on the specific reaction conditions, the products can include variously modified sulfonamides, amines, or their corresponding oxides and hydroxides.
Aplicaciones Científicas De Investigación
Chemistry
The compound is studied for its reactivity and potential to undergo further chemical transformations, making it useful in synthetic organic chemistry.
Biology
The aminomethyl and sulfonamide groups suggest potential interactions with biological macromolecules, making it a candidate for biochemical studies.
Medicine
As a sulfonamide derivative, it may exhibit antimicrobial activity, and could be explored for therapeutic uses.
Industry
In industrial contexts, it could serve as an intermediate for the synthesis of more complex molecules or as a chemical stabilizer.
Mecanismo De Acción
The mechanism of action involves its interaction with biological targets, possibly through hydrogen bonding and hydrophobic interactions facilitated by the sulfonamide and aminomethyl groups. These interactions might inhibit enzyme activity or affect cellular processes, thereby exerting biological effects.
Comparación Con Compuestos Similares
1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide
1-[4-(aminomethyl)phenyl]-N-ethylmethanesulfonamide
1-[4-(aminomethyl)phenyl]-N-(2-ethylpropyl)methanesulfonamide
Comparison:
The uniqueness of 1-[4-(aminomethyl)phenyl]-N-(2-methylpropyl)methanesulfonamide lies in its specific side chain which can affect its biological activity, solubility, and chemical reactivity. Its structural variations compared to similar compounds can lead to different pharmacokinetics and dynamics, making it a compound of particular interest for detailed study.
There you go, an in-depth look at the compound this compound! What next?
Propiedades
IUPAC Name |
1-[4-(aminomethyl)phenyl]-N-(2-methylpropyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-10(2)8-14-17(15,16)9-12-5-3-11(7-13)4-6-12/h3-6,10,14H,7-9,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKAQHCPNOGEBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)CC1=CC=C(C=C1)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
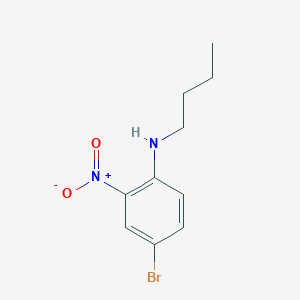
![[(4-Methoxy-3-nitrobenzyl)thio]acetic acid](/img/structure/B7815335.png)
![1-[4-(aminomethyl)phenyl]-N-tert-butylmethanesulfonamide](/img/structure/B7815336.png)
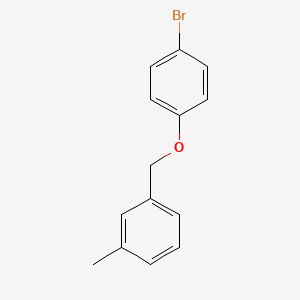
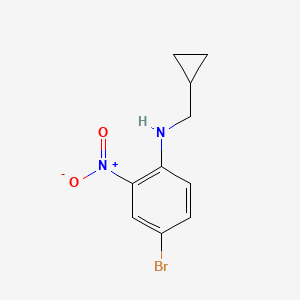
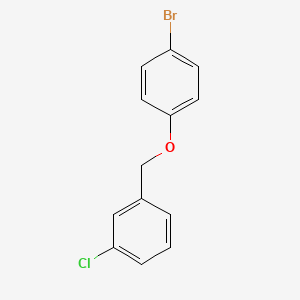
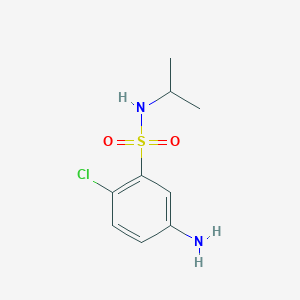
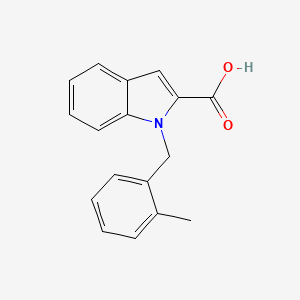
![1-[4-(aminomethyl)phenyl]-N,N-diethylmethanesulfonamide](/img/structure/B7815363.png)
![2-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B7815367.png)
